molecular formula C18H23Cl3N2O B4567699 N-{[5-(2-chlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride

N-{[5-(2-chlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride

Cat. No.: B4567699
M. Wt: 389.7 g/mol
InChI Key: ARSDRMKEYDBXDY-UHFFFAOYSA-N
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Description

N-{[5-(2-chlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C18H23Cl3N2O and its molecular weight is 389.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.087596 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinetics and Mechanism of Reactions

Research on the kinetics and mechanisms of reactions involving quinuclidines and similar compounds reveals in-depth studies on their reactivity. For instance, the study on the aminolysis of O-aryl S-methyl thiocarbonates with secondary alicyclic amines and quinuclidines showcases detailed kinetics in aqueous solutions, suggesting stepwise and concerted mechanisms based on Brønsted-type plots and reaction rates (Castro et al., 2005).

Selective Receptors for Tertiary Amines

Quinuclidines have been highlighted for their selectivity in binding studies. Zinc–salophen complexes, for example, show unprecedented selectivities for quinuclidine versus triethylamine, emphasizing the role of steric effects in axial coordination. This points to potential applications in designing selective receptors or sensors (Cort et al., 2007).

Synthesis and Evaluation of Derivatives

Research into the synthesis of novel compounds incorporating quinuclidine structures is prevalent. Studies explore the enantioselective syntheses of various derivatives, providing insights into methodologies that yield compounds with high enantiomeric excesses, potentially useful in medicinal chemistry and drug development (Wu, Lee, & Beak, 1996).

Antimicrobial and Antimalarial Activity

The exploration of antimicrobial and antimalarial activities of quinuclidine derivatives reveals their potential in therapeutic applications. For example, an in vitro study on a novel quinuclidine derivative showed promising antimalarial activity against Plasmodium falciparum, highlighting the potential of such compounds in combating malaria (Sharma et al., 2016).

Properties

IUPAC Name

N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O.2ClH/c19-16-4-2-1-3-15(16)18-6-5-14(22-18)11-20-17-12-21-9-7-13(17)8-10-21;;/h1-6,13,17,20H,7-12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSDRMKEYDBXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NCC3=CC=C(O3)C4=CC=CC=C4Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[5-(2-chlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride
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N-{[5-(2-chlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride
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N-{[5-(2-chlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride
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N-{[5-(2-chlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride
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N-{[5-(2-chlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride
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N-{[5-(2-chlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.